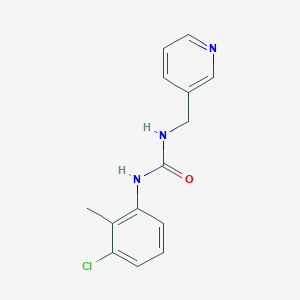![molecular formula C15H13ClF3NO4S B5364639 4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5364639.png)
4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of appropriate sulfonyl chlorides with amines under basic conditions. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers was achieved by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating a method that could potentially be adapted for synthesizing 4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including their isomeric forms, has been thoroughly investigated through X-ray single crystal diffraction. The structural characterization reveals significant details about the arrangement of the molecules in the crystal lattice and the intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the molecular structure of the target compound (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, including substitution reactions in aqueous solutions, which are influenced by the steric and electronic characteristics of the molecules. Kinetic investigations of these reactions provide valuable insights into the reactivity and stability of such compounds, which can be applied to understand the chemical behavior of this compound (Rublova et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO4S/c1-23-12-8-14(13(24-2)7-10(12)16)25(21,22)20-11-6-4-3-5-9(11)15(17,18)19/h3-8,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWMFLRCYJQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
![2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
![2-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5364567.png)
![N-cyclopropyl-1'-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364574.png)

![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5364592.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364601.png)
![(4aS*,8aR*)-6-[(methylthio)acetyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5364605.png)
![methyl 1-((3R,5S)-5-{[4-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B5364625.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5364631.png)
![8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline](/img/structure/B5364652.png)

![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5364662.png)
![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5364666.png)